2-Chloro-1-cyclopropoxy-4-methoxybenzene
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Overview
Description
2-Chloro-1-cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol It is a derivative of benzene, characterized by the presence of a chlorine atom, a cyclopropoxy group, and a methoxy group attached to the benzene ring
Preparation Methods
The synthesis of 2-Chloro-1-cyclopropoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-methoxyphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-1-cyclopropoxy-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding cyclopropyl derivatives.
Scientific Research Applications
2-Chloro-1-cyclopropoxy-4-methoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropoxy-4-methoxybenzene involves its interaction with molecular targets through weak hydrogen bonding and other non-covalent interactions . These interactions can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
2-Chloro-1-cyclopropoxy-4-methoxybenzene can be compared with other similar compounds such as:
1-Chloro-2-cyclopropoxy-4-methoxybenzene: Similar in structure but differs in the position of the substituents on the benzene ring.
This compound: Another isomer with different substitution patterns.
1-Chloro-4-methoxybenzene: Lacks the cyclopropoxy group, making it less complex.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyloxy-4-methoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-8-4-5-10(9(11)6-8)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
NPTSOBHKUMVZIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
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